Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate
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Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is an organic compound known for its diverse applications in various fields of science and industry. This compound features a 3,4-dimethoxyphenyl group attached to a pent-3-enoate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,4-dimethoxyphenyl)-2-butenoate
- Methyl 4-(3,4-dimethoxyphenyl)-3-butenoate
- Methyl 4-(3,4-dimethoxyphenyl)-5-oxopentanoate
Uniqueness
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group and the pent-3-enoate moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
648432-27-3 |
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Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate |
InChI |
InChI=1S/C14H16O5/c1-17-12-6-4-10(8-13(12)18-2)11(9-15)5-7-14(16)19-3/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
QAFXJVJFXIRNKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CCC(=O)OC)C=O)OC |
Origin of Product |
United States |
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